molecular formula C13H21NO2 B2477558 ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 28991-95-9

ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B2477558
Key on ui cas rn: 28991-95-9
M. Wt: 223.31 g/mol
InChI Key: AOYNSXFLMSAALP-UHFFFAOYSA-N
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Patent
US05446157

Procedure details

A solution of acetic acid (5.0 ml), sulfuric acid (1.2 ml), ethyl 3,5-dimethylpyrrole-2-carboxylate 5a (5.0 g, 0.03 mol) and tert-butyl acetate (3.5 g, 0.03 mol) was heated at 75° C. for 2 h and combinedwith sodium carbonate (8 g) in ice water (100 ml) to bring about the precipitation of ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate 4g as a colorless solid, mp 108°-110° C. (lit. 107°-109° C.), 3.1 g (47%); 1H NMR (CDCl3): δ 9.80 (s, 1H), 4.28 (q, 2H), 2.43 (s, 3H), 2.39 (s, 3H), 1.35 (s, 9H), 1.33 (t, 3H).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[CH:11]=[C:10]([CH3:12])[NH:9][C:8]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].C(O[C:22]([CH3:25])([CH3:24])[CH3:23])(=O)C>C(O)(=O)C>[CH3:6][C:7]1[C:11]([C:22]([CH3:25])([CH3:24])[CH3:23])=[C:10]([CH3:12])[NH:9][C:8]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(NC(=C1)C)C(=O)OCC
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
combinedwith sodium carbonate (8 g) in ice water (100 ml) to bring about the precipitation of ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate 4g as a colorless solid, mp 108°-110° C. (lit. 107°-109° C.), 3.1 g (47%)

Outcomes

Product
Name
Ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate
Type
Smiles
CC1=C(NC(=C1C(C)(C)C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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